3-Diethylamino-1-propanol
Description
Historical Context and Evolution of Research on Amino Alcohols
Amino alcohols, organic compounds containing both an amine and a hydroxyl functional group, have been a subject of scientific inquiry for well over a century. mdpi.com Their bifunctional nature imparts a unique combination of physical and chemical properties, making them valuable in a wide array of applications, including as solvents, intermediates in chemical synthesis, and components in the production of pharmaceuticals and corrosion inhibitors. mdpi.com
Early research into amino alcohols primarily focused on their synthesis and basic characterization. The development of synthetic routes, such as the reaction of amines with epoxides, was a key area of investigation. mdpi.comnbinno.com As the understanding of their chemical behavior grew, so did the scope of their applications. The ability of the amino and hydroxyl groups to participate in various chemical reactions has made them crucial building blocks in organic synthesis.
Over the years, research has evolved from studying simple amino alcohols to exploring more complex structures with tailored properties. This has included the development of chiral amino alcohols, which are of paramount importance in asymmetric synthesis, a field dedicated to creating specific stereoisomers of chiral molecules. nih.gov The ongoing exploration of amino alcohols continues to yield new discoveries and applications, highlighting their enduring importance in chemical science.
Significance of 3-Diethylamino-1-propanol within Tertiary Amino Alcohol Chemistry
This compound, a tertiary amino alcohol, holds a notable position within this class of compounds. Its molecular structure, featuring a hydroxyl group at one end of a propyl chain and a diethylamino group at the other, gives rise to its distinct properties and reactivity.
The presence of the tertiary amine group makes this compound a useful base and a precursor to various quaternary ammonium (B1175870) compounds. The hydroxyl group, on the other hand, allows for esterification and other reactions typical of alcohols. This dual functionality makes it a versatile intermediate in the synthesis of more complex molecules. nbinno.com
One of the key areas where this compound has demonstrated significance is as a building block in the creation of pharmaceuticals and other biologically active compounds. For instance, it has been identified as a tertiary amine compound with potential anticonvulsant activity. glpbio.commedchemexpress.com Furthermore, its derivatives have been explored for various applications. For example, 3-(diethylamino)-1-phenylpropan-1-one, a Mannich base synthesized from a related compound, has been investigated as a corrosion inhibitor. apicalscientific.com
The physicochemical properties of this compound are well-documented and contribute to its utility in various chemical processes.
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is dynamic, with investigations spanning several key areas. A significant emerging trend is its application in environmental technologies, particularly in carbon capture. Research has explored the vapor-liquid equilibrium of tertiary amines, including this compound, for post-combustion CO2 capture, highlighting its potential role in mitigating greenhouse gas emissions. glpbio.com Studies have also delved into the thermal stability of blends containing this compound for the same purpose. mdpi.com
In the realm of materials science, derivatives of this compound are being investigated as corrosion inhibitors for various metals and alloys. For example, 1,3-bis-diethylamino-propan-2-ol has been studied as a volatile corrosion inhibitor for brass. This line of research is crucial for extending the lifespan of metallic infrastructure and components.
Furthermore, the role of this compound as a versatile intermediate in organic synthesis continues to be a focal point of research. Its use in the development of model systems for the polymerization of racemic lactide showcases its potential in polymer chemistry. The synthesis of various derivatives remains an active area of investigation, aiming to create novel compounds with specific functionalities and applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(diethylamino)propan-1-ol | |
|---|---|---|
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InChI |
InChI=1S/C7H17NO/c1-3-8(4-2)6-5-7-9/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCYFSZDBICRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060762 | |
| Record name | 1-Propanol, 3-(diethylamino)- | |
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Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-93-5 | |
| Record name | 3-(Diethylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
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| Record name | Diethylpropanolamine | |
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| Record name | 3-(Diethylamino)-1-propanol | |
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| Record name | 1-Propanol, 3-(diethylamino)- | |
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| Record name | 1-Propanol, 3-(diethylamino)- | |
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| Record name | 3-diethylaminopropan-1-ol | |
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| Record name | 3-(DIETHYLAMINO)-1-PROPANOL | |
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Synthesis and Reaction Methodologies of 3 Diethylamino 1 Propanol
Established Synthetic Pathways for 3-Diethylamino-1-propanol
Traditional syntheses for this compound often rely on robust and well-understood reaction mechanisms, such as nucleophilic additions and reductions.
One of the most direct and fundamental approaches to synthesizing 1,3-amino alcohols involves a two-step process: a nucleophilic addition followed by a reduction. A common strategy involves the reaction of diethylamine (B46881) with a three-carbon substrate containing an electrophilic site and a latent or protected alcohol function. For instance, the conjugate addition of diethylamine to an α,β-unsaturated ester like ethyl acrylate (B77674) yields an intermediate β-amino ester. This intermediate can then be reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) to afford this compound.
Alternatively, the synthesis can begin with a substrate already containing the hydroxyl group. A classic example is the reaction of diethylamine with a 3-halopropanol, such as 3-chloro-1-propanol, in a nucleophilic substitution reaction. This reaction is typically performed in the presence of a base to neutralize the hydrohalic acid formed, driving the reaction to completion.
Another viable pathway is the nucleophilic ring-opening of an epoxide. The reaction of diethylamine with an appropriate three-carbon epoxide, followed by subsequent chemical modifications, can lead to the desired product. For example, the synthesis of the related compound 1-amino-3-diethylamino-2-propanol is achieved by the ring-opening of glycidyldiethylamine (B1347072) with ammonium (B1175870) hydroxide. chemicalbook.com A similar principle could be applied to generate this compound.
The reduction of β-aminoketones is also a widely used method. The synthesis of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, a structurally similar compound, is accomplished by the reduction of the corresponding β-aminoketone using sodium borohydride (B1222165) (NaBH₄). researchgate.net This highlights a general pathway where a Mannich-type reaction could first produce a β-(diethylamino)ketone, which is then reduced to the final this compound.
Table 1: Comparison of Nucleophilic Addition/Reduction Starting Materials
| Starting Material (C3 Unit) | Nucleophile | Key Reaction Steps |
|---|
A well-established industrial pathway to C-3 functionalized amines involves acrylonitrile (B1666552) as a key starting material. The synthesis of this compound can be effectively planned via this route in a two-step sequence.
The first step is the aza-Michael addition (also known as conjugate addition) of diethylamine to acrylonitrile. masterorganicchemistry.comorganic-chemistry.org In this reaction, the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile. masterorganicchemistry.comyoutube.com This reaction is typically base-catalyzed and proceeds efficiently to form 3-(diethylamino)propanenitrile. The reaction is thermodynamically controlled and benefits from the formation of a stable intermediate. organic-chemistry.org
The second step involves the transformation of the nitrile group in 3-(diethylamino)propanenitrile into a primary alcohol. This is a more complex conversion than a simple nitrile reduction to an amine. A standard laboratory method to achieve this involves the hydrolysis of the nitrile to the corresponding carboxylic acid (3-(diethylamino)propanoic acid), which can be accomplished under either acidic or basic conditions. The resulting carboxylic acid is then reduced to the primary alcohol, this compound. This reduction requires a strong reducing agent, with lithium aluminum hydride being a common choice for this transformation. Careful control of reaction conditions is necessary to ensure the selective reduction of the carboxylic acid without affecting other parts of the molecule.
Advanced Synthetic Strategies and Optimization
Modern synthetic chemistry aims to improve upon established methods by enhancing efficiency, selectivity, and environmental compatibility. These advanced strategies are applicable to the synthesis of this compound and its derivatives.
Catalysis offers a powerful tool for optimizing the synthesis of amino alcohols. The reduction steps in the pathways described above can be made more efficient and selective through the use of metal catalysts. Catalytic hydrogenation, using hydrogen gas and a heterogeneous catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support (e.g., carbon), is a common industrial method for the reduction of carbonyls and nitriles.
For instance, the reduction of a β-diethylaminoketone or ester intermediate to this compound can be achieved via catalytic hydrogenation, which avoids the use of stoichiometric metal hydride reagents and simplifies product work-up. Research into the reduction of functionalized nitroarenes has shown that nanocrystalline magnesium oxide-stabilized palladium(0) is an efficient heterogeneous catalyst that can be recovered and reused. unimi.it Similar catalytic systems could be adapted for the synthesis of amino alcohols.
Furthermore, catalytic transfer hydrogenation provides an alternative to using pressurized hydrogen gas. This method uses a hydrogen donor molecule, such as formic acid or isopropanol (B130326), in the presence of a catalyst. Ruthenium-based catalysts are particularly effective for the asymmetric transfer hydrogenation of α-amino ketones to produce chiral amino alcohols, demonstrating the potential of catalytic methods to provide high levels of control. acs.org
Table 2: Catalysts for Reduction Reactions in Amino Alcohol Synthesis
| Catalyst Type | Reaction | Advantages |
|---|---|---|
| Pd/C, Pt/C, Raney Ni | Catalytic Hydrogenation | High efficiency, avoids hydride reagents, scalable. |
| Nanocrystalline MgO-Pd(0) | Heterogeneous Catalytic Reduction | Recyclable, high activity, mild conditions. unimi.it |
| Ruthenium Complexes | Asymmetric Transfer Hydrogenation | High enantioselectivity for chiral derivatives, avoids pressurized H₂. acs.org |
The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the principles of asymmetric synthesis are critical for the production of its chiral derivatives, which are valuable intermediates in the pharmaceutical industry. Stereochemical control is achieved by creating one or more chiral centers in the molecule with a specific configuration (R or S).
A key strategy is the asymmetric reduction of a prochiral ketone. The synthesis of chiral 1,2-amino alcohols has been successfully achieved via the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones. acs.org This method provides the desired alcohol products in high yields and with excellent enantioselectivities. acs.org
Another powerful technique is the resolution of a racemic mixture. In the synthesis of a precursor to the drug Duloxetine, the racemic amino alcohol (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol is resolved using a chiral resolving agent, (S)-mandelic acid. researchgate.net This process forms diastereomeric salts that can be separated, allowing for the isolation of the desired (S)-enantiomer. researchgate.net Such resolution-based methods are a cornerstone of producing enantiomerically pure pharmaceuticals derived from amino alcohol scaffolds.
These examples demonstrate that while this compound itself is achiral, the synthetic methodologies associated with amino alcohols are rich with advanced strategies for controlling stereochemistry when substitution patterns on the carbon backbone create chirality.
Green chemistry principles focus on designing chemical processes that are environmentally benign, economically viable, and efficient. Several of these principles can be applied to the synthesis of this compound.
One major focus is the use of greener solvents. Water is an ideal green solvent, and research has shown its utility in amino alcohol synthesis. For example, a visible-light photoredox-catalyzed reaction for synthesizing 1,2-amino alcohols has been developed to work in water at room temperature. rsc.org Another study reports the use of aqueous diethylamine as both a catalyst and a medium for tandem Aldol-Michael reactions, highlighting a move away from volatile organic solvents. nih.gov
The use of heterogeneous, recyclable catalysts is another key aspect of green chemistry. As mentioned previously, solid-supported catalysts like zeolites or metals on carbon can facilitate reactions and be easily removed by filtration, minimizing waste. unimi.ituv.esscirp.org Zeolites, for instance, have been used for the highly regioselective synthesis of β-amino alcohols in a solvent-less system. scirp.org
Biocatalysis, the use of enzymes to perform chemical transformations, represents a particularly green approach. Enzymes operate under mild conditions (temperature and pH) and often exhibit extremely high chemo-, regio-, and stereoselectivity. While a specific enzyme for this compound is not cited, the development of biocatalytic processes for producing chiral alcohols and amino acids is a mature field. mdpi.com For example, D-lactate dehydrogenase has been used in the multikilogram synthesis of a chiral hydroxy acid, demonstrating the scalability of biocatalytic reductions. mdpi.com Such enzymatic approaches could be developed for the reduction step in the synthesis of this compound or its derivatives.
Chemical Reactivity and Derivatization of this compound
The dual functionality of this compound allows for a range of chemical transformations at both the hydroxyl and the tertiary amine centers. The reactivity at one site can be influenced by the presence of the other, leading to unique chemical properties and applications in synthesis.
The oxidation of this compound can proceed via two primary pathways, targeting either the tertiary amine or the primary alcohol.
N-Oxidation: The tertiary amine can be readily oxidized to form the corresponding amine N-oxide. thieme-connect.de This transformation is typically achieved using common oxidants such as hydrogen peroxide or peroxyacids, like meta-chloroperoxybenzoic acid (mCPBA). thieme-connect.denih.gov The resulting 3-(diethylamino)-1-propanol N-oxide is a highly polar molecule. thieme-connect.de The synthesis of N-oxides is generally a straightforward process for tertiary amines. nih.gov
Alcohol Oxidation: The primary alcohol group can be oxidized to yield either an aldehyde (3-(diethylamino)propanal) or, under more vigorous conditions, a carboxylic acid (3-(diethylamino)propanoic acid). The selective oxidation of amino alcohols to their corresponding amino acids can be accomplished using heterogeneous gold-based catalysts. mdpi.comresearchgate.net For instance, gold catalysts supported on materials like zirconium dioxide have demonstrated excellent performance in the aerobic oxidation of various amino alcohols to amino acids. acs.org Copper-catalyzed systems, often in the presence of co-catalysts like TEMPO, have also been developed for the aerobic oxidation of primary alcohols, including amino alcohols, to carboxylic acids under mild conditions. rsc.org The presence of the amino group can influence the catalytic activity and durability of the metal catalysts. mdpi.com
Characterization of these oxidation products would involve standard spectroscopic techniques. The formation of the N-oxide can be confirmed by NMR spectroscopy and by noting the product's increased polarity. The oxidation of the alcohol to an aldehyde or carboxylic acid would be identified by the appearance of a carbonyl signal in both IR and 13C NMR spectra, with distinct chemical shifts and IR frequencies for the aldehyde versus the carboxylic acid.
Due to its structure, this compound, which contains a primary alcohol and a tertiary amine, is already in a reduced state. Therefore, the compound itself is not typically subjected to further reduction.
However, derivatives of this compound, particularly those formed through the oxidation or esterification of the alcohol function, can undergo reduction. For example:
The aldehyde or carboxylic acid products from the oxidation reactions described in section 2.3.1 could be reduced back to the parent alcohol using standard reducing agents like sodium borohydride (for the aldehyde) or lithium aluminum hydride (for the carboxylic acid).
Ester derivatives, formed via nucleophilic substitution (see section 2.3.3), could be cleaved and reduced to the parent alcohol using strong hydride reagents.
While these reactions are chemically feasible based on the principles of organic synthesis, specific literature examples detailing the reduction of this compound derivatives are not prominently documented.
The hydroxyl and amino groups of this compound allow it to participate in various nucleophilic substitution reactions, leading to a wide range of derivatives.
Reactions at the Hydroxyl Group (O-alkylation and Esterification): The hydroxyl group can act as a nucleophile, reacting with electrophiles like acyl chlorides or anhydrides to form esters. savemyexams.com This reaction is a standard method for producing esters and proceeds via a nucleophilic addition-elimination mechanism. libretexts.orglibretexts.org The reaction of an alcohol with an acyl chloride is typically rapid and exothermic. libretexts.org This reactivity is fundamental to the synthesis of important pharmaceutical compounds. For example, the local anesthetic procaine (B135) is synthesized by the transesterification of ethyl 4-aminobenzoate (B8803810) (benzocaine) with the structurally similar amino alcohol, 2-(diethylamino)ethanol. bch.ro This highlights the capability of the amino alcohol moiety to form pharmacologically relevant ester linkages.
| Reactant 1 (Acyl Chloride) | Reactant 2 (Alcohol) | Product (Ester) | Byproduct | Reaction Type |
|---|---|---|---|---|
| Ethanoyl chloride | This compound | 3-(Diethylamino)propyl acetate | HCl | Nucleophilic Addition-Elimination |
Reactions Involving the Amino Group: The tertiary amine itself is nucleophilic. While it cannot form amides, it can be involved in substitution reactions. In related systems, such as ketonic Mannich bases, the dimethylamino group can be replaced by other nucleophiles, including other amines (transamination) or sulfur and carbon nucleophiles. researchgate.net This demonstrates that the C-N bond can be cleaved under certain conditions, with the amino alcohol derivative acting as an alkylating agent. researchgate.net
With its two functional groups, this compound can act as a monomer in polycondensation reactions. Its most significant potential is in the synthesis of polyurethanes. l-i.co.uk
In polyurethane formation, the hydroxyl group of the amino alcohol reacts with an isocyanate group (R-N=C=O) to form the urethane (B1682113) linkage. l-i.co.uk The tertiary amine group does not participate directly in forming the polymer backbone but can act as a potent catalyst for the polyurethane-forming reaction (gelling) and the competing reaction between isocyanate and any present water (blowing). In some cases, related amino alcohols have been used as monomers in polycondensation with other compounds like epichlorohydrin (B41342) to create polyammonium resins. springerprofessional.de The concentration of the reagents in such aqueous polycondensations has been shown to have a significant effect on the reaction rate and the molecular weight of the resulting polymer. springerprofessional.de
The reactivity of this compound can be better understood by comparing it to other amino alcohols. The length of the carbon chain separating the functional groups and the substitution on the nitrogen atom significantly influence chemical behavior.
In Oxidation Reactions: Studies on gold-catalyzed oxidation have compared different amino alcohols. For example, the oxidation of ethanolamine (B43304) was compared to its N-methyl and N,N-dimethyl derivatives. researchgate.net Generally, the presence of an amino group in a polyol molecule (e.g., comparing serinol to glycerol) can decrease the durability of the catalyst. mdpi.comresearchgate.net The substitution of a hydroxyl group with an amino group does not always have a positive effect on catalytic performance. mdpi.com
In Coordination Chemistry: The structure of an amino alcohol dictates its binding mode to metal centers. A study on zinc(II) complexes showed that 3-amino-1-propanol (a primary amine) coordinates in a monodentate fashion through the amino nitrogen. rsc.org In contrast, N-methylaminoethanol, with a shorter two-carbon backbone, acts as a bidentate chelating ligand, binding through both its nitrogen and oxygen atoms. rsc.org This suggests that this compound, with its three-carbon spacer, would likely act as a monodentate ligand through its nitrogen atom in similar coordination complexes, with the potential for the hydroxyl group to interact depending on the metal and reaction conditions.
| Compound | Amine Type | Carbon Spacer | Observed Reactivity/Property | Reference |
|---|---|---|---|---|
| 3-Amino-1-propanol | Primary | 3 | Acts as a monodentate ligand with Zn(II), binding via nitrogen. | rsc.org |
| N-Methylaminoethanol | Secondary | 2 | Acts as a bidentate ligand with Zn(II), binding via N and O. | rsc.org |
| Ethanolamine | Primary | 2 | Undergoes catalytic oxidation to the corresponding amino acid. | researchgate.net |
| Serinol | Primary | 3 (propanediol) | Catalytic oxidation shows lower catalyst durability compared to glycerol (B35011). | mdpi.com |
| This compound | Tertiary | 3 | Expected to act as a monodentate ligand; serves as a monomer/catalyst in polymerization. |
Applications of 3 Diethylamino 1 Propanol in Chemical Technologies and Engineering
Role of 3-Diethylamino-1-propanol in Catalysis
The presence of a sterically accessible tertiary amine group makes this compound an effective basic catalyst for numerous organic reactions. Furthermore, the hydroxyl group allows it to be incorporated into polymer backbones or to act as a bidentate ligand for metal centers, expanding its catalytic utility.
Organic Synthesis Catalysis by this compound
As an organic catalyst, this compound primarily functions as a base, promoting reactions by deprotonating substrates or activating reactants through complex formation.
Esterification and transesterification are fundamental reactions in organic synthesis, notably in the production of polyesters and biofuels. arpnjournals.org These reactions, which involve the conversion of one ester to another by exchanging the alkoxy group, can be catalyzed by acids or bases. masterorganicchemistry.com While homogeneous catalysts like sulfuric acid are common, basic catalysts are also employed, particularly in processes like biodiesel production from vegetable oils. arpnjournals.orgfrontiersin.org
The transesterification process is a sequence of three reversible reactions where triglycerides are converted to diglycerides, then to monoglycerides, and finally to glycerol (B35011), releasing one fatty acid alkyl ester at each step. nih.gov Although tertiary amines as a class are known to function as base catalysts, specific research detailing the performance and kinetics of this compound in these applications is not extensively documented in publicly available literature. The catalytic activity would be attributed to the lone pair of electrons on the nitrogen atom facilitating the deprotonation of the alcohol, making it a more effective nucleophile.
The production of polyurethane (PU) foams involves two primary reactions: the gelling reaction between a polyol and a polyisocyanate to form the urethane (B1682113) linkage, and the blowing reaction between the isocyanate and water, which generates carbon dioxide gas to form the foam cells. ekb.eg Tertiary amines are crucial catalysts in these processes, controlling the balance between the gelling and blowing reactions to achieve the desired foam properties. ekb.egpoliuretanos.com.br
This compound, as a member of the alkanolamine or amino alcohol class, can function as a reactive catalyst. ekb.eg The tertiary amine group catalyzes the urethane formation, while the hydroxyl group can react with isocyanate groups, incorporating the molecule into the polymer backbone. google.com This prevents the catalyst from migrating out of the finished product, which reduces odor and potential health risks associated with volatile organic compounds (VOCs). mdpi.com The balance of catalytic activity is a key parameter in foam production, as shown in the table below.
| Catalyst Type | Primary Catalytic Action | Effect on Foam Formation | Typical Amine Structure |
| Blowing Catalysts | Promotes isocyanate-water reaction | Accelerates gas (CO2) formation | Non-sterically hindered amines, often with ethylene (B1197577) groups between active centers poliuretanos.com.br |
| Gelling Catalysts | Promotes isocyanate-polyol reaction | Accelerates polymer chain growth and cross-linking poliuretanos.com.br | Sterically hindered amines or those with less available nitrogen lone pairs poliuretanos.com.br |
| Balanced Catalysts | Affects both blowing and gelling reactions | Controls overall foam rise and cure profile | Varies; can be a single compound or a blend |
| Reactive Catalysts | Integrated into the polymer matrix | Reduces catalyst volatility and emissions | Amines containing reactive groups like -OH or -NH mdpi.com |
This table provides a generalized overview of tertiary amine catalyst functions in polyurethane foam production.
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. mdpi.com Catalysis is often essential for controlling the reaction pathway and improving yields. mdpi.com Various catalysts, including acids, bases, and organometallic complexes, are used to facilitate these transformations. While basic catalysts are frequently employed in MCRs, specific examples detailing the use of this compound as the primary catalyst are not prominent in the reviewed literature. Its basic nature suggests potential applicability in MCRs that require a base to generate a key nucleophile or to neutralize an acidic byproduct.
Transition Metal Catalysis Involving this compound Ligands
The dual functionality of amino alcohols like this compound makes them effective ligands in transition metal catalysis. alfa-chemistry.com They can coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable chelate ring. This coordination can modify the metal's electronic properties and steric environment, thereby influencing its catalytic activity, selectivity, and stability. nih.gov
Amino alcohol ligands have been successfully used in various nickel-catalyzed cross-coupling reactions, such as the Suzuki reaction, which forms carbon-carbon bonds between alkyl halides and arylboronic acids. nih.govorganic-chemistry.org The use of these ligands has expanded the scope of such reactions to include previously challenging substrates like unactivated alkyl chlorides. nih.govorganic-chemistry.org While the general class of amino alcohols is well-established in this field, specific research highlighting this compound as a ligand in widely-used catalytic systems is limited. The development of new supporting ligands is a continuous effort in catalysis to create novel electronic and steric environments around the transition metal, which can lead to new or improved molecular transformations. nih.govchiba-u.jp
Applications in Material Science and Polymer Chemistry
This compound is a bifunctional molecule containing both a tertiary amine and a primary hydroxyl group. This unique structure allows it to serve multiple roles in the synthesis and modification of polymeric materials, finding applications as a catalyst, initiator, and building block in the creation of advanced polymers.
The dual functionality of this compound makes it a valuable component in various polymerization reactions. Its hydroxyl group can act as an initiator for ring-opening polymerization (ROP), while the tertiary amine can serve as a catalyst.
One notable application is in the synthesis of polylactide (PLA), a biodegradable and biocompatible polyester. This compound has been utilized in developing model systems for the polymerization of racemic lactide (D,L-LA) sigmaaldrich.com. The ring-opening polymerization of lactide is a common method for producing high-molecular-weight PLA, a process that is thermodynamically driven by the relief of ring strain illinois.edu. This reaction typically requires an initiator, often an alcohol, and a catalyst. The structure of this compound, containing both an initiating hydroxyl group and a potentially catalytic amine group, makes it suitable for this process. The synthesis of PLA often employs metal-based catalysts such as tin(II) octoate or zinc lactate, but the exploration of amine-based systems is an area of ongoing research 20.210.105researchgate.netunisa.it.
Table 1: Comparison of Initiator/Catalyst Systems in Lactide Ring-Opening Polymerization (ROP) This table provides a general comparison of different systems used in the synthesis of polylactide to contextualize the role of alcohol and amine-based initiators.
| Initiator/Catalyst System | Typical Reaction Conditions | Key Characteristics |
|---|---|---|
| Tin(II) octoate [Sn(Oct)₂] with Alcohol | 140-180°C, bulk polymerization | Widely used industrially; high activity; allows for high molecular weights but can lead to broad molecular weight distributions 20.210.105. |
| Aluminum Alkoxides [Al(OR)₃] | 70°C, in solution | Provides good control over polymerization, leading to narrower molecular weight distributions 20.210.105. |
| Zinc Lactate [Zn(Lact)₂] | ~140°C, bulk polymerization | Considered a less toxic alternative to tin-based catalysts 20.210.105. |
| Alcohol/Amine Systems (e.g., this compound) | Varies (often milder conditions) | Can act as both initiator (alcohol) and catalyst (amine); used in model systems for controlled polymerization sigmaaldrich.com. |
Furthermore, the structure of this compound is analogous to other diethylamino alkanols used in the synthesis of functional polymers. For instance, the related compound 3-(Diethylamino)-1,2-propanediol is used to synthesize polyurethane cationomers sigmaaldrich.com. By acting as a chain extender or branching agent, the diethylamino-alkanol unit can be integrated into the polymer backbone.
In the field of thermosetting polymers, particularly epoxy resins, this compound can function as a curing accelerator. Epoxy resins require a curing agent (or hardener) to transform from a liquid state into a hard, solid material through the formation of a cross-linked network. While primary and secondary amines are often used as main curing agents, tertiary amines act as catalysts that accelerate the curing process threebond.co.jp.
The mechanism of acceleration by tertiary amines involves the activation of the epoxy ring, making it more susceptible to nucleophilic attack by the curing agent. This compound possesses a tertiary amine group that can perform this catalytic function. Additionally, its hydroxyl group plays a crucial role. Alcohols and other hydroxyl-containing species are known to accelerate amine-epoxy reactions by protonating the oxygen of the epoxy ring, which facilitates ring opening polymerinnovationblog.com. The intramolecular presence of both a catalytic tertiary amine and an accelerating hydroxyl group makes this compound a potentially highly efficient accelerator.
This accelerating effect is particularly valuable in formulations that use slower, heat-activated curing agents, such as dicyandiamide (B1669379) (DICY) or anhydrides. The addition of an accelerator can significantly reduce the required curing temperature or shorten the curing time, which enhances productivity and saves energy polymerinnovationblog.comsan-apro.co.jp.
Table 2: Illustrative Effect of Accelerators on Epoxy Resin Curing This table illustrates the general impact of adding an accelerator to an epoxy resin system. The values are representative and can vary significantly based on the specific resin, hardener, and accelerator used.
| Epoxy System | Gel Time at 100°C (minutes) | Peak Exotherm Temperature (°C) |
|---|---|---|
| Epoxy Resin + Anhydride Hardener | >120 | ~150 |
| Epoxy Resin + Anhydride Hardener + Tertiary Amine Accelerator | 30 - 60 | >180 |
| Epoxy Resin + Dicyandiamide (DICY) | >60 at 150°C | ~200 |
| Epoxy Resin + DICY + Accelerator | 15 - 30 at 150°C | ~180 (at a lower onset) |
The incorporation of this compound into a polymer structure can be used as a strategic tool to modify the final properties of the material. By introducing the diethylamino functional group, polymers can be engineered for specific applications.
A significant application is the creation of ionomers, specifically cationomers. When a polymer is synthesized using this compound as a comonomer (for example, in polyurethanes or polyesters), the tertiary amine group becomes a pendant group on the polymer chain. This amine can then be quaternized by reacting it with an alkylating agent or acidified with a protic acid. This process introduces positive ionic charges onto the polymer backbone, creating a cationomer. The introduction of these ionic groups can drastically alter the material's properties, imparting characteristics such as:
Improved water dispersibility: The ionic groups enhance the polymer's affinity for water, allowing for the creation of stable aqueous dispersions or solutions, which is important for coatings, adhesives, and finishes.
Enhanced adhesion: The charged sites can improve adhesion to various substrates through ionic interactions.
Modified rheological properties: The ionic interactions between polymer chains can affect the viscosity and flow behavior of the material in solution or melt.
This approach is demonstrated by the use of the structurally similar 3-(Diethylamino)-1,2-propanediol in the synthesis of polyether polyurethane cationomers sigmaaldrich.com.
Furthermore, as a curing accelerator in thermoset systems, this compound influences the final properties of the cured material. The rate and extent of the curing reaction, which can be controlled by an accelerator, directly affect the cross-linking density and homogeneity of the polymer network. These structural factors determine critical end-use properties such as the glass transition temperature (Tg), mechanical strength, modulus, and chemical resistance of the final product polymerinnovationblog.com.
Table 3: Influence of Functional Group Incorporation on Polymer Properties This table provides a general overview of how incorporating a functional monomer like this compound can modify the properties of a base polymer.
| Property | Base Polymer (e.g., Polyester/Polyurethane) | Modified Polymer (with incorporated and quaternized Diethylamino group) |
|---|---|---|
| Water Solubility/Dispersibility | Low / Insoluble | High / Dispersible |
| Adhesion to Polar Substrates | Moderate | Enhanced |
| Glass Transition Temperature (Tg) | Dependent on backbone | Often increased due to ionic cross-linking |
| Melt/Solution Viscosity | Standard | Increased due to ionic interactions |
Advanced Spectroscopic and Analytical Characterization of 3 Diethylamino 1 Propanol
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the identity and structural features of 3-Diethylamino-1-propanol. By interacting with electromagnetic radiation, the molecule reveals a unique fingerprint corresponding to its specific arrangement of atoms and bonds.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, causing the bonds to stretch or bend. The IR spectrum of this compound displays key absorption bands that confirm its structure. nist.gov
A prominent feature is the broad absorption band observed in the region of 3500-3200 cm⁻¹. This is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The C-H stretching vibrations of the ethyl and propyl groups appear as strong absorptions in the 2970-2800 cm⁻¹ range. Furthermore, the C-N stretching vibration of the tertiary amine group and the C-O stretching vibration of the primary alcohol are also identifiable within the fingerprint region (approximately 1500-400 cm⁻¹) of the spectrum, which contains a complex and unique pattern of absorptions ideal for confirming the compound's identity. nist.govdocbrown.info
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3500 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |
| ~2970 - 2800 | C-H Stretch | Alkyl (CH₂, CH₃) |
| Fingerprint Region | C-N Stretch | Tertiary Amine |
| Fingerprint Region | C-O Stretch | Primary Alcohol |
Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., neat liquid, KBr pellet). nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation and purity assessment. nih.gov
In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The protons of the ethyl groups (CH₃ and CH₂) and the propyl chain (three CH₂ groups) will each produce separate signals. The chemical shift (δ) of these signals is influenced by neighboring atoms, and the integration of the peak areas provides a ratio of the number of protons in each environment. The hydroxyl proton (-OH) often appears as a broad singlet, and its position can be concentration-dependent.
The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group will be shifted downfield compared to the other alkyl carbons due to the electronegativity of the oxygen atom. nih.govmiamioh.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Spectrum | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | -CH₃ (ethyl) | ~1.0 | Triplet |
| ¹H NMR | -CH₂- (propyl, adjacent to N) | ~2.5 | Quartet |
| ¹H NMR | -CH₂- (propyl, middle) | ~1.6 | Multiplet |
| ¹H NMR | -CH₂- (propyl, adjacent to O) | ~3.6 | Triplet |
| ¹H NMR | -OH | Variable | Singlet (broad) |
| ¹³C NMR | -CH₃ (ethyl) | ~12 | - |
| ¹³C NMR | -CH₂- (ethyl) | ~47 | - |
| ¹³C NMR | -CH₂- (propyl, adjacent to N) | ~52 | - |
| ¹³C NMR | -CH₂- (propyl, middle) | ~28 | - |
| ¹³C NMR | -CH₂- (propyl, adjacent to O) | ~60 | - |
Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. nist.gov For this compound, which has a molecular weight of approximately 131.22 g/mol , the mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. nih.govchemicalbook.com
When subjected to electron ionization (EI), the molecule fragments in a predictable way. The most stable fragments will produce the most intense peaks in the spectrum. A characteristic fragmentation pathway for aminoalcohols involves cleavage alpha to the nitrogen atom. For this compound, this leads to the formation of a highly stable iminium ion, [CH₂=N(CH₂CH₃)₂]⁺, which results in a prominent base peak at a mass-to-charge ratio (m/z) of 86. Other significant fragments are also observed, providing a unique mass spectral fingerprint. nih.govnist.gov
Table 3: Major Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Significance |
| 131 | [C₇H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 86 | [C₅H₁₂N]⁺ | Base Peak, from alpha-cleavage |
| 72 | [C₄H₁₀N]⁺ | Fragment from loss of a methyl group from the base peak |
| 58 | [C₃H₈N]⁺ | Further fragmentation |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, allowing for accurate purity determination.
Gas chromatography (GC) is a widely used technique for analyzing volatile and thermally stable compounds like this compound. cookechem.com In GC, the sample is vaporized and transported by a carrier gas through a column. The separation is based on the differential partitioning of components between the mobile phase (carrier gas) and a stationary phase coated on the column wall.
The purity of this compound can be assessed by GC, where it will elute at a specific retention time under defined conditions (e.g., column type, temperature program, and carrier gas flow rate). cookechem.compatsnap.com Impurities will appear as separate peaks at different retention times. The area of the peak corresponding to this compound relative to the total area of all peaks is used to quantify its purity. Due to the presence of the polar alcohol and amine groups, specialized columns, such as those with a polyethylene (B3416737) glycol (WAX) or a modified polysiloxane (e.g., DB-624) stationary phase, are often employed to achieve good peak shape and resolution. gcms.czchem-agilent.com
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers an alternative method for the analysis of this compound. LC is suitable for compounds that are not sufficiently volatile or may decompose at the high temperatures used in GC.
In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Given its polar nature, this compound would elute relatively quickly under these conditions. The addition of a buffer to the mobile phase can control the ionization state of the amine group and improve peak shape. Alternatively, normal-phase chromatography with a polar stationary phase and a nonpolar mobile phase could be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is another LC mode well-suited for separating polar compounds like aminoalcohols. Detection is typically achieved using a UV detector (if the analyte has a chromophore, or if a derivatizing agent is used), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS).
Advanced Analytical Methodologies
Advanced analytical methodologies are crucial for the detailed investigation of this compound, providing robust and reliable data on its identity and purity. Techniques such as gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis are particularly noteworthy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a well-established method for the analysis of volatile and semi-volatile compounds like this compound. The NIST WebBook provides mass spectral data for this compound, which serves as a reference for its identification. nist.govnist.gov In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase in the GC column. Following separation, the eluted compound is ionized, and the resulting fragments are detected by the mass spectrometer, providing a unique fragmentation pattern that confirms the compound's identity.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, including protonated amines like this compound. While direct studies on this compound are not extensively published, a validated CE method for the determination of impurities in dapoxetine (B195078) hydrochloride provides a strong case for its applicability. nih.gov This study successfully separated dapoxetine from structurally related compounds, including (3S)-3-(dimethylamino)-3-phenyl-1-propanol, which shares a similar amino alcohol core. nih.gov The method's success highlights the potential of CE for the purity analysis and quality control of this compound.
The developed CE method employed a dual selector system within the background electrolyte to achieve the necessary separation. nih.gov The table below outlines the optimized conditions for this analogous separation, demonstrating the level of detail required for such an advanced methodology.
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 23.5/32 cm, 50 μm i.d. |
| Background Electrolyte | 50 mM sodium phosphate (B84403) buffer, pH 6.3 |
| Chiral Selectors | 45 mg/mL sulfated γ-cyclodextrin and 40.2 mg/mL 2,6-dimethyl-β-cyclodextrin |
| Separation Voltage | 9 kV |
| Temperature | 15 °C |
| Validation Range | 0.05-1.0% relative to main compound |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For non-volatile derivatives or when higher sensitivity is required, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool. A study on the quantification of a biocidal disinfectant, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, in dairy products illustrates the utility of this technique for analyzing compounds with amine functionalities. nih.gov This method utilized ion-pairing reversed-phase liquid chromatography coupled with tandem mass spectrometry. nih.gov The use of positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) ensures high selectivity and sensitivity for the target analyte. nih.gov The successful application of this method to a complex matrix suggests that a similar approach could be developed for the trace analysis of this compound in various samples.
The table below summarizes the key aspects of the LC-MS/MS method used for the analysis of the related diamine compound.
| Parameter | Condition |
|---|---|
| Technique | Ion-pairing reversed-phase LC-MS/MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Validation Range | 5-150 µg/kg |
| Limit of Quantification (LOQ) | ~5-7 µg/kg |
Biological and Pharmacological Investigations of 3 Diethylamino 1 Propanol
Mechanism of Action and Molecular Interactions
Detailed investigations into the specific molecular interactions and mechanisms of action of 3-Diethylamino-1-propanol are limited. The available scientific data primarily points towards the activities of its derivatives, offering indirect insight into the potential, yet unconfirmed, pathways for the parent compound.
Direct evidence of this compound's interaction with specific enzymes and receptors is not well-documented. However, studies on its structural analogs suggest potential, though unverified, interactions with neuro-related targets. For instance, research into related anticonvulsant compounds indicates possible modulation of ion channels, but direct binding data for this compound is absent from the reviewed literature.
The influence of this compound on biochemical pathways is largely inferred from the actions of its more complex derivatives. The serotonergic system, a critical biochemical pathway in the central nervous system, has been implicated in the anticonvulsant effects of one of its prominent derivatives.
Specific ligand binding studies for this compound are not readily found in the surveyed scientific literature. Research has instead concentrated on the binding properties of its pharmacologically active derivatives.
Pharmacological Activities of this compound
The principal pharmacological activity attributed to this compound is its anticonvulsant effect, a property that has been more extensively explored through the synthesis and testing of its derivatives. glpbio.com
This compound itself is recognized as a tertiary amine compound possessing anticonvulsant activity. glpbio.com However, the bulk of research in this area has been directed towards its derivatives, which have been the primary subjects in various anticonvulsant screening models.
A significant body of research has explored the role of the neurotransmitter serotonin (B10506) in the anticonvulsant effects of a specific derivative of this compound, the 2-phenylbenzoate ester known as JAW-669. These studies have provided valuable insights into the potential neuromodulatory pathways that could be influenced by compounds structurally related to this compound.
Anticonvulsant Activity and Neuromodulatory Roles
Efficacy in Seizure Models
While this compound is described as a tertiary amine compound with anticonvulsant activity, the most significant research in this area has been conducted on its derivatives. medchemexpress.comglpbio.com These studies highlight the potential of the this compound backbone in the design of novel antiepileptic drugs.
One area of investigation has been on the aromatic esters of (dialkylamino)alkanols, including derivatives of this compound. These compounds have been evaluated for their antiepileptic activity in preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (scMet) assays.
A notable derivative, 1-diethylamino-3-phenylprop-2-en-1-one, has demonstrated significant anticonvulsant properties. This amide afforded protection in both the maximal electroshock and subcutaneous pentylenetetrazole screens when administered to mice and rats. nih.gov Further testing in specialized mouse models revealed its efficacy in the 6 Hz psychomotor seizure test, the corneal kindling model, and a mouse temporal lobe epilepsy screen. nih.gov In rats, this derivative was also shown to block chloride channels and provide protection in a lamotrigine-resistant kindled rat model. nih.gov
The following table summarizes the anticonvulsant activity of a key derivative of this compound in various preclinical models.
| Derivative | Animal Model | Test | Efficacy (ED₅₀) |
| 1-diethylamino-3-phenylprop-2-en-1-one | Mouse (i.p.) | MES | 52.0 mg/kg |
| 1-diethylamino-3-phenylprop-2-en-1-one | Mouse (i.p.) | scPTZ | 69.4 mg/kg |
| 1-diethylamino-3-phenylprop-2-en-1-one | Rat (oral) | MES | 25.3 mg/kg |
Data sourced from a 2023 study on the anticonvulsant properties of 1-diethylamino-3-phenylprop-2-en-1-one. nih.gov
Potential in Radiation Therapy
There is currently no available scientific literature or research data to support the potential use of this compound in radiation therapy.
Developmental Research and Therapeutic Potential
The primary therapeutic potential of this compound appears to be as a foundational structure for the synthesis of new, more complex pharmaceutical compounds.
This compound as a Lead Compound for Pharmaceutical Development
The demonstrated anticonvulsant activity of its derivatives positions this compound as a valuable lead compound in the development of novel antiepileptic drugs. nih.govnih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
The studies on derivatives such as 1-diethylamino-3-phenylprop-2-en-1-one exemplify this, where the parent structure of this compound is modified to enhance its therapeutic properties. The broad-spectrum anticonvulsant activity observed in these derivatives underscores the importance of the this compound scaffold in the design of new central nervous system-active agents. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial in drug discovery for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided insights into the structural features necessary for anticonvulsant activity.
In a series of novel hybrid compounds based on a pyrrolidine-2,5-dione core, which can be considered a more complex derivative, the nature of the substituent at the 3-position was found to be critical for anticonvulsant effects. nih.gov The acetamide (B32628) moiety, for example, was found to extend anticonvulsant activity in both MES and scPTZ tests. nih.gov This suggests that modifications to the core structure of this compound can significantly impact its pharmacological profile.
Environmental Impact and Degradation Studies of 3 Diethylamino 1 Propanol
Oxidative Degradation Mechanisms of Amino Alcohols in Environmental Contexts
In aquatic environments, the degradation of amino alcohols like 3-diethylamino-1-propanol is primarily initiated by reactions with hydroxyl radicals (•OH). researchgate.net These highly reactive species are generated photochemically in sunlit waters and are key to the self-purification of these ecosystems. Advanced oxidation processes (AOPs) used in wastewater treatment also harness the power of hydroxyl radicals to break down persistent organic pollutants. researchgate.netkirj.ee
The principal mechanism of degradation involves the abstraction of a hydrogen atom by a hydroxyl radical. For amino alcohols, this abstraction preferentially occurs at the carbon atom adjacent to the nitrogen atom (the α-carbon). nih.gov This is because the nitrogen atom's electron-donating nature stabilizes the resulting carbon-centered radical. In the case of this compound, this would involve the removal of a hydrogen atom from one of the ethyl groups attached to the nitrogen.
Once formed, this radical can react with dissolved oxygen to create a peroxyl radical. This intermediate is unstable and can undergo further reactions, leading to the cleavage of the carbon-nitrogen bond and the formation of various degradation products. frontiersin.org Another, though less favored, pathway for •OH attack is the abstraction of a hydrogen atom from the carbon atom bonded to the hydroxyl group. youtube.com
Formation and Characterization of Degradation Products
The oxidative breakdown of this compound results in the formation of smaller, more oxidized molecules. acs.org Identifying these degradation products is essential for a complete environmental risk assessment. The degradation of the analogous compound 3-amino-1-propanol has been shown to produce ammonia (B1221849), among other products. acs.org
Based on the degradation pathways of similar amino alcohols, the following products can be anticipated from the breakdown of this compound:
Aldehydes: The cleavage of the diethylamino group can lead to the formation of acetaldehyde.
Simpler Amines: The degradation process can result in the formation of diethylamine (B46881).
Inorganic Nitrogen: The nitrogen atom can ultimately be mineralized to ammonia and subsequently oxidized to nitrate. acs.org
The identification and quantification of these degradation products are typically achieved using sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). acs.org
| Potential Degradation Product | Precursor Functional Group | Anticipated Formation Pathway |
| Acetaldehyde | Diethylamino Group | Oxidation and cleavage of the C-N bond |
| Diethylamine | Diethylamino Group | Cleavage of the C-C bond in the propanol (B110389) chain |
| Ammonia | Amino Group | Complete mineralization of the nitrogen atom |
| Nitrate | Amino Group | Subsequent oxidation of ammonia |
Strategies for Mitigating Environmental Impact of this compound and its Analogues
Several strategies can be implemented to minimize the release and environmental impact of this compound and similar compounds.
Advanced Oxidation Processes (AOPs): AOPs are a suite of technologies that generate highly reactive hydroxyl radicals to effectively mineralize organic pollutants. researchgate.netkirj.ee Methods such as ozonation, UV/H2O2, and Fenton systems can significantly reduce the concentration of amino alcohols in industrial wastewater. researchgate.netkirj.ee
Biodegradation: While some amino alcohols can be resistant to microbial breakdown, acclimated microbial populations in wastewater treatment facilities can effectively degrade them. researchgate.netnih.gov Studies have shown that mixed microbial consortia can utilize propanol and isopropanol (B130326) as their sole carbon source. researchgate.netnih.gov Enhancing these biological processes through bioaugmentation or process optimization can improve removal efficiency.
Source Reduction and Process Optimization: A proactive approach involves minimizing the use and release of the chemical at its source. This can include optimizing industrial processes to reduce the required amount of this compound, implementing closed-loop systems for recycling, and substituting it with more environmentally benign alternatives where feasible. nih.gov
Adsorption: Using adsorbents like activated carbon can be an effective final step in wastewater treatment to remove residual amino alcohols and their degradation byproducts.
A combination of these strategies can lead to a significant reduction in the environmental footprint of industrial amino alcohol use.
Computational Chemistry and Modeling of 3 Diethylamino 1 Propanol
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of 3-diethylamino-1-propanol. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and energy of the molecule.
A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data if available.
Furthermore, quantum chemical calculations provide insights into the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.
Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer and delocalization within the molecule. While specific DFT studies on this compound are not widely published, the principles are well-established from studies on similar molecules. For instance, DFT calculations on related Schiff base compounds have been used to correlate theoretical and experimental structural data and to determine the HOMO-LUMO energy gap. nih.gov
Table 1: Representative Data from a Hypothetical DFT Calculation on this compound
| Parameter | Hypothetical Value | Significance |
| Optimized Total Energy | -X Hartrees | Represents the stability of the molecule at its most favorable geometry. |
| HOMO Energy | -Y eV | Indicates the ionization potential and electron-donating capability. |
| LUMO Energy | +Z eV | Relates to the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | (Y+Z) eV | A measure of chemical reactivity and electronic excitation energy. |
| Dipole Moment | ~2-3 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Molecular Dynamics Simulations of this compound in Solvents and Biological Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of this compound in different environments, such as in various solvents or interacting with biological macromolecules.
In a typical MD simulation, the molecule of interest is placed in a simulation box, often filled with solvent molecules like water, and its trajectory is calculated over a specific period, ranging from nanoseconds to microseconds. These simulations can reveal how this compound interacts with its surroundings. For example, in an aqueous solution, MD can show the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and water molecules. The radial distribution function (RDF) can be calculated from the simulation to understand the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. ucl.ac.uk
In the context of biological systems, MD simulations could be used to study the interaction of this compound with proteins or membranes. This can provide insights into its potential mechanisms of action if it were to be considered as a drug candidate or to understand its biocompatibility. The simulation can predict the binding affinity and the conformational changes in both the small molecule and the biological target upon interaction.
Machine Learning and Artificial Neural Network Models in Predicting this compound Properties and Behavior
In recent years, machine learning (ML) and artificial neural networks (ANNs) have emerged as powerful tools in chemistry for predicting molecular properties and behaviors, often with significantly less computational cost than traditional quantum or molecular mechanics methods. researchgate.net These models are trained on large datasets of known chemical information to learn complex relationships between molecular structures and their properties.
For this compound, ML and ANN models could be developed to predict a wide range of properties, such as its boiling point, viscosity, solubility in different solvents, and even its reactivity in certain chemical reactions. These predictive models are particularly useful for screening large numbers of candidate molecules for specific applications.
A significant application of ANN models in the field of chemical engineering is the prediction of carbon dioxide (CO2) solubility in various solvents, which is crucial for designing efficient carbon capture technologies. researchgate.net Alkanolamines, the class of compounds to which this compound belongs, are widely studied for this purpose. korea.ac.kr
ANN models can be trained to predict the equilibrium solubility of CO2 in aqueous solutions of alkanolamines as a function of process parameters like temperature and the partial pressure of CO2. researchgate.netresearchgate.netaimspress.com These models typically use a multilayer perceptron (MLP) architecture and are trained on extensive experimental data. The advantage of such models is their ability to accurately predict CO2 loading with minimal input data. researchgate.net
While specific ANN models for this compound are not explicitly detailed in the literature, models developed for tertiary amines, a category that includes this compound, have shown high accuracy. researchgate.net For example, an ANN model for predicting CO2 solubility in various amine systems could have the performance metrics shown in the table below.
Table 2: Representative Performance of an ANN Model for CO2 Solubility Prediction in Alkanolamine Solutions
| Performance Metric | Typical Value | Description |
| Correlation Coefficient (R²) | > 0.98 | Indicates a strong correlation between the predicted and experimental values. aimspress.com |
| Mean Absolute Error (MAE) | < 0.02 | Represents the average absolute difference between the predicted and actual solubility. researchgate.net |
| Root Mean Square Error (RMSE) | Low (e.g., < 0.001) | A measure of the standard deviation of the prediction errors. aimspress.com |
These models demonstrate the potential for developing a specific and accurate predictive tool for the CO2 absorption capacity of this compound solutions, facilitating the optimization of carbon capture processes.
Docking and Molecular Recognition Studies in Pharmacological Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein or a nucleic acid. nih.gov
The process of molecular recognition involves non-covalent interactions like hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. beilstein-journals.org In a pharmacological context, understanding how this compound recognizes and binds to a specific biological target is the first step in elucidating its potential therapeutic or toxic effects.
A docking study of this compound would involve computationally placing it into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results would provide a predicted binding pose and an estimate of the binding energy. This information can guide the design of more potent and selective analogs.
While specific docking studies featuring this compound are not prominent in the literature, the principles of molecular recognition for amino alcohols are well-understood. scbt.com The hydroxyl group can act as a hydrogen bond donor and acceptor, while the tertiary amine can be protonated at physiological pH, allowing for strong electrostatic interactions with acidic residues in a protein's binding site. The ethyl groups on the nitrogen atom can participate in hydrophobic interactions. These features make amino alcohols versatile scaffolds in medicinal chemistry. researchgate.net Docking studies on analogs have been used to establish correlations between experimental and theoretical results. nih.gov
Future Research Directions and Emerging Applications for 3 Diethylamino 1 Propanol
Novel Synthetic Routes and Sustainable Production Methods
Current manufacturing of 3-Diethylamino-1-propanol typically relies on established industrial chemistry routes. However, future research is increasingly focused on developing novel and more sustainable synthetic pathways to align with the principles of green chemistry. One promising avenue is the catalytic hydrogenation of unsaturated precursors derived from bio-based feedstocks. For instance, research into the synthesis of the related compound, 3-Dimethylamino-1-propanol (B49565), has shown a pathway from dimethylamine (B145610) and acrolein, followed by hydrogenation. chemicalbook.com A similar strategy using diethylamine (B46881) could be optimized for this compound.
Furthermore, the broader movement to convert biomass into valuable chemicals presents significant opportunities. Glycerol (B35011), a low-cost byproduct of biodiesel production, is a key platform chemical that can be converted to propanols. nih.gov Research efforts are underway to develop selective catalysts that can introduce amino groups during the hydrodeoxygenation of glycerol or its derivatives, potentially offering a direct, renewable route to amino alcohols like this compound. The focus of this research is on creating bifunctional catalysts that can achieve high conversion and selectivity under milder conditions, reducing the energy intensity and waste generated by traditional methods. nih.gov
Expanded Catalytic Roles and New Reaction Discoveries
The dual functional groups of this compound make it an effective organocatalyst, a role that is a major focus of future research. Its tertiary amine can act as a base or nucleophilic catalyst, while the hydroxyl group can serve as a co-catalyst or initiator, particularly in polymerization reactions.
A significant area of emerging application is in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers. mdpi.com Research has specifically identified this compound as a component in a model system for the polymerization of racemic lactide (D,L-LA), the precursor to polylactic acid (PLA). sigmaaldrich.com In this context, the amine group is proposed to activate the monomer, while the alcohol group initiates the polymerization chain. Future work will likely focus on fine-tuning reaction conditions and modifying the catalyst structure to control polymer molecular weight and stereochemistry, which are crucial for the final material properties.
Drawing parallels from structurally similar amino alcohols, there is also high potential for its use as a catalyst in the production of polyurethanes, where the tertiary amine group effectively catalyzes the reaction between isocyanates and polyols. ntnu.no
Advanced Applications in Gas Capture and Energy Technologies
A critical area of future development for this compound and related tertiary amino alcohols is in post-combustion CO2 capture. glpbio.com These compounds are being investigated as alternatives to conventional amine solvents like monoethanolamine (MEA), which suffer from high regeneration energy costs and corrosive properties. aidic.itresearchgate.net
As a tertiary amine, this compound reacts with CO2 primarily to form bicarbonate, a mechanism that generally has a lower heat of reaction compared to the carbamate (B1207046) formation seen with primary and secondary amines. acs.org This translates to a lower energy penalty for solvent regeneration. Studies on related tertiary amines like 3-dimethylamino-1-propanol (3DMA1P) have shown promising results in terms of CO2 loading capacity and favorable heats of absorption. acs.org Research indicates that the presence of the hydroxyl group can assist in the CO2 absorption mechanism, potentially enhancing reaction kinetics through intramolecular interactions or by mediating proton transfer with water molecules. rsc.org
Future research will focus on quantifying the vapor-liquid equilibrium, absorption kinetics, cyclic capacity, and thermal stability of this compound in aqueous solutions and novel non-aqueous solvents. glpbio.comacs.org This data is essential for process modeling and designing efficient industrial-scale carbon capture units.
Table 1: Comparative Properties of Amino Alcohols in CO2 Capture Research This table presents data for related amino alcohols to provide context for the potential performance of this compound.
| Compound | Class | Key Research Finding | Potential Advantage |
|---|---|---|---|
| 3-Amino-1-propanol (AP) | Primary Amine | Absorption capacity is high at increased CO2 partial pressures. aidic.it | Can be considered an alternative solvent for CO2 removal at high CO2 partial pressures. aidic.it |
| 3-Dimethylamino-1-propanol (3DMA1P) | Tertiary Amine | Found to have a higher CO2 loading capacity and a similar heat of absorption compared to MDEA. acs.org | Lower regeneration energy compared to primary amines. acs.org |
| 2-(Diethylamino)ethanol (DEEA) | Tertiary Amine | Has good potential for bulk CO2 removal but requires an activator to enhance reaction rates. ntnu.no | Can be prepared from renewable resources. ntnu.no |
Exploration of Further Biological Activities and Therapeutic Potential
One of the most compelling future directions for this compound lies in medicinal chemistry and drug discovery. The parent compound is known to exhibit anticonvulsant activity. glpbio.commedchemexpress.com More specifically, a derivative, the 2-phenylbenzoate ester of this compound hydrochloride (JAW-669), has been studied for its anticonvulsant effects, which are believed to be modulated by the serotonin (B10506) neurotransmitter system. glpbio.com
This initial finding positions the this compound scaffold as a valuable starting point for the development of novel central nervous system (CNS) agents. The development of new antiseizure medications is critical, especially for the significant portion of patients with drug-resistant epilepsy. nih.govsemanticscholar.orgmdpi.com Future research will involve the synthesis and screening of libraries of derivatives to optimize potency and reduce potential side effects. Studies on other amino alcohol derivatives have revealed potential for treating neuropathic pain and inflammation, suggesting that the therapeutic applications could be broader than epilepsy alone. mdpi.com
Furthermore, the amino alcohol structural motif is present in various known bioactive molecules, and recent studies have explored this chemical class as a source for potential antibiotic and antifungal leads. nih.gov The ability to easily modify both the amine and alcohol functionalities allows for extensive structure-activity relationship (SAR) studies, which are fundamental to modern drug development. chemscene.com
Integration with Advanced Materials and Nanotechnology
The functional handles of this compound make it an ideal candidate for integration with advanced materials and nanotechnology. Its role as an initiator for the ring-opening polymerization of lactide directly links it to the production of advanced biocompatible and biodegradable polymers like PLA. sigmaaldrich.com This opens up possibilities for creating novel block copolymers or functionalized polyesters where the amino alcohol moiety is incorporated into the polymer backbone or as an end-group, imparting specific properties like pH-responsiveness or the ability to coordinate with metal ions.
In the field of nanotechnology, the amino alcohol structure is of significant interest. For example, research into lipid nanoparticles (LNPs) for mRNA delivery has utilized bioinspired alkenyl amino alcohol materials. nih.gov These materials are critical components that can be ionized to facilitate the encapsulation of nucleic acids and their subsequent release inside cells. The this compound structure could be explored as a novel headgroup for such ionizable lipids, potentially tuning the efficacy and safety profile of gene delivery systems. Its functional groups also allow it to act as a surface modification agent, enabling it to be grafted onto the surface of nanoparticles or materials like graphene to alter their solubility, charge, and biological interactions.
Multidisciplinary Research Collaborations and Translational Studies
The diverse and expanding applications of this compound necessitate a multidisciplinary research approach. Progress in each of the aforementioned areas will depend on collaborations between experts in different fields.
From Lab to Industry (Chemistry & Engineering): The development of this compound for CO2 capture is a prime example of translational research, requiring collaboration between synthetic chemists (to design and produce novel amines), chemical engineers (to design and operate absorption columns), and process modelers (to simulate and optimize the technology). mdpi.com
From Bench to Bedside (Chemistry & Life Sciences): Translating its anticonvulsant potential into a clinical therapy involves a pipeline that connects medicinal chemists (synthesizing derivatives), pharmacologists (testing efficacy and mechanism of action in animal models), and clinicians (conducting human trials). nih.gov
From Molecule to Material (Chemistry & Materials Science): Creating new functional polymers or nanomedicines requires close interaction between polymer chemists, materials scientists, and biomedical engineers to design, synthesize, and characterize new materials and test their performance in specific applications, such as drug delivery or advanced manufacturing.
These collaborative efforts are crucial for translating fundamental discoveries about this compound into practical technologies and therapies that can address significant societal challenges in sustainability, energy, and health.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3-diethylamino-1-propanol to ensure purity and reproducibility?
- Synthesis : The compound can be synthesized via nucleophilic substitution reactions involving diethylamine and 3-chloro-1-propanol. Key steps include controlling reaction temperature (40–60°C) and using inert atmospheres to prevent oxidation of the hydroxyl group .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the hydroxyl group (-OH) and diethylamino (-N(CH₂CH₃)₂) moieties. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) is recommended for purity assessment, with retention time comparisons against standards .
Q. How does the hydroxyl group in this compound influence its chemical reactivity compared to analogs like 3-diethylaminopropylamine?
- The hydroxyl group enables participation in hydrogen bonding and oxidation reactions, which are absent in amine analogs. For example, it can act as a nucleophile in esterification or form coordination complexes in metal-catalyzed reactions. In contrast, 3-diethylaminopropylamine lacks this reactivity, making it more suited for alkylation or amidation .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the anticonvulsant mechanism of this compound, given its xanthine oxidase targeting?
- In vitro : Use enzyme inhibition assays with xanthine oxidase (XO) to measure changes in uric acid production via UV-Vis spectroscopy. Compare IC₅₀ values against allopurinol, a known XO inhibitor .
- In vivo : Employ rodent seizure models (e.g., pentylenetetrazole-induced seizures) with dose-response studies. Include controls for blood-brain barrier permeability, as the hydroxyl group may limit CNS penetration .
Q. How can researchers reconcile contradictory data on this compound’s dual applications in CO₂ capture and anticonvulsant activity?
- Methodological separation : For CO₂ capture studies, focus on aqueous-phase reactivity of the tertiary amine group using gas absorption experiments. For pharmacological studies, prioritize lipid solubility and metabolite profiling to distinguish parent compound effects from degradation products .
- Data interpretation : Use computational modeling (e.g., DFT calculations) to predict preferential reaction pathways (amine-CO₂ carbamate formation vs. hydroxyl-mediated hydrogen bonding) under different pH and temperature conditions .
Q. What strategies mitigate stability challenges during long-term storage of this compound in experimental settings?
- Store the compound at -20°C in amber vials under nitrogen to prevent hydrolysis and oxidation. Regularly validate stability via HPLC to detect degradation products like diethylamine or propanal .
Methodological & Analytical Questions
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- LC-MS/MS : Offers high sensitivity and specificity for low-concentration detection in plasma or tissue homogenates. Use deuterated internal standards (e.g., d₆-3-diethylamino-1-propanol) to correct for matrix effects .
- Challenges : The compound’s polarity may require hydrophilic interaction liquid chromatography (HILIC) for optimal separation from endogenous interferents .
Q. How can researchers optimize reaction conditions for derivatizing this compound to enhance its detectability in gas-phase analyses?
- Derivatize the hydroxyl group using silylation reagents (e.g., BSTFA) or acylation (e.g., acetic anhydride). Conduct reaction kinetics studies at 60–80°C to maximize yield while minimizing side reactions .
Contradiction & Reproducibility Analysis
Q. What factors contribute to variability in reported antimicrobial efficacy of this compound across studies?
- Experimental variables : Differences in microbial strains, inoculum size, and solvent carriers (e.g., DMSO vs. water) impact MIC/MBC values. Standardize protocols using CLSI guidelines .
- Synergistic effects : Test combinatorial effects with metal ions (e.g., Cu²⁺) or surfactants, which may enhance or inhibit activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
